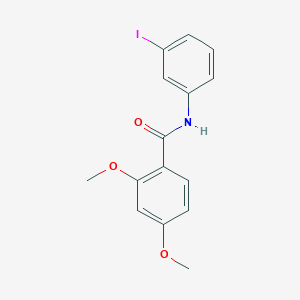![molecular formula C21H21BrN2O2S B298007 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B298007.png)
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as BMDBM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. BMDBM belongs to the class of thiazolidinone derivatives, which have been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用機序
The mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been found to inhibit the NF-κB signaling pathway, which plays a role in inflammation and cancer development.
Biochemical and Physiological Effects
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess various biochemical and physiological effects. In vitro studies have shown that 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In addition, 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess antiviral properties by inhibiting the replication of the hepatitis C virus.
実験室実験の利点と制限
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized using a two-step reaction process. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties, making it a versatile compound for use in different types of experiments. However, there are also limitations to the use of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has low solubility in water, which can make it difficult to dissolve in aqueous solutions. In addition, 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has low stability in acidic and basic conditions, which can affect its biological activity.
将来の方向性
There are several future directions for research on 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. One direction is to investigate the mechanism of action of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in more detail. Specifically, it would be important to identify the specific enzymes and signaling pathways that 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one inhibits. Another direction is to investigate the potential applications of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in drug development. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess various biological activities, making it a promising compound for use in the development of new drugs. Finally, it would be important to investigate the pharmacokinetics and toxicity of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in vivo, as this information is crucial for the development of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one as a therapeutic agent.
Conclusion
In conclusion, 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be synthesized using a two-step reaction process and has several advantages for use in lab experiments. However, there are also limitations to the use of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in lab experiments. There are several future directions for research on 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, including investigating its mechanism of action, potential applications in drug development, and pharmacokinetics and toxicity in vivo.
合成法
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be synthesized using a two-step reaction process. The first step involves the condensation of 3-bromo-4-methoxybenzaldehyde with 3,4-dimethylaniline to form the Schiff base intermediate. The second step involves the reaction of the Schiff base intermediate with ethyl 2-bromoacetate and thiosemicarbazide to form 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. The overall yield of 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is approximately 60%.
科学的研究の応用
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in drug development. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and antiviral properties. 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to possess antiviral properties by inhibiting the replication of the hepatitis C virus.
特性
製品名 |
5-(3-Bromo-4-methoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H21BrN2O2S |
分子量 |
445.4 g/mol |
IUPAC名 |
(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21BrN2O2S/c1-5-24-20(25)19(12-15-7-9-18(26-4)17(22)11-15)27-21(24)23-16-8-6-13(2)14(3)10-16/h6-12H,5H2,1-4H3/b19-12+,23-21? |
InChIキー |
WQVAFROCZAAHDK-PXWOKZSGSA-N |
異性体SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C=C2)OC)Br)/SC1=NC3=CC(=C(C=C3)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC(=C(C=C3)C)C |
正規SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OC)Br)SC1=NC3=CC(=C(C=C3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-{[(2E,5E)-3-ethyl-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297924.png)
![methyl 4-{[(2E,5E)-5-(3,5-dibromo-2-hydroxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297926.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)

![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
![1-[(3,5-dimethylphenoxy)acetyl]-3-ethyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B297939.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![2-(4-Ethoxyphenyl)-3a,9-diphenylperhydro-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3-dione](/img/structure/B297948.png)
![N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
![N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)